Acetic acid, 2-hydroxy-, carboxymethyl ester

Description

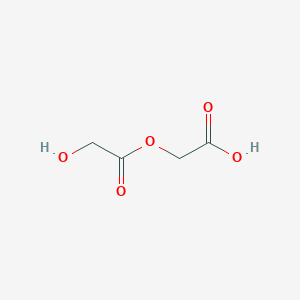

Acetic acid, 2-hydroxy-, carboxymethyl ester, also known as glycolic acid impurity 1 salt, is an organic compound with the molecular formula C4H6O5 and a molecular weight of 134.09 g/mol . This compound is characterized by its colorless to light yellow liquid appearance and its solubility in water and many organic solvents . It is commonly used as an intermediate in organic synthesis due to its hydroxyl and ester functional groups .

Properties

IUPAC Name |

2-(2-hydroxyacetyl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-1-4(8)9-2-3(6)7/h5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCQHRWCDWJIEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)OCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30450-85-2 | |

| Record name | 2-[(2-hydroxyacetyl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acetic acid, 2-hydroxy-, carboxymethyl ester is typically synthesized through the reaction of glycolaldehyde and formic acid . The reaction conditions involve the use of a catalyst and controlled temperature to ensure the formation of the desired ester. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, 2-hydroxy-, carboxymethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for biochemical studies and the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which acetic acid, 2-hydroxy-, carboxymethyl ester exerts its effects involves its functional groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis and other chemical transformations . These interactions and transformations are crucial for its role as an intermediate in various chemical and biochemical processes.

Comparison with Similar Compounds

Similar compounds to acetic acid, 2-hydroxy-, carboxymethyl ester include:

Lactic acid: Another hydroxy acid with similar properties but different applications.

Glycolic acid: A related compound with a hydroxyl group and a carboxylic acid group, used in skincare and other applications.

Malic acid: Contains two carboxyl groups and a hydroxyl group, used in food and beverage industries.

The uniqueness of this compound lies in its specific combination of functional groups, making it a versatile intermediate in organic synthesis and various industrial applications .

Biological Activity

Acetic acid, 2-hydroxy-, carboxymethyl ester , commonly known as carboxymethyl acetic acid, is a compound of significant interest in various fields, particularly in biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C4H6O5

- CAS Number : 30450-85-2

- Molecular Weight : 134.09 g/mol

The structure of this compound includes a carboxymethyl group attached to a hydroxylated acetic acid backbone, which influences its solubility and reactivity in biological systems.

Acetic acid derivatives have been shown to interact with various metabolic pathways. Research indicates that they may influence lipid metabolism, particularly in the liver and skeletal muscles. In studies involving OLETF rats, administration of acetic acid was linked to:

- Increased β-oxidation of fatty acids.

- Decreased accumulation of lipids in the liver.

- Modulation of gene expression related to lipogenesis and glucose transport (e.g., increased expression of Glut4) .

Effects on Obesity and Metabolic Disorders

A significant body of research has focused on the impact of acetic acid on obesity and type 2 diabetes. In controlled studies:

- OLETF Rats : Daily administration of acetic acid resulted in protection against obesity and reduced abdominal fat accumulation. This was associated with changes in hepatic gene expression that favored lipid oxidation over storage .

These findings suggest potential therapeutic applications for managing obesity-related conditions.

Antimicrobial Properties

Acetic acid is well-documented for its antimicrobial effects. The ester form may retain similar properties, making it a candidate for further exploration in antimicrobial therapies. Studies have indicated that acetic acid can inhibit the growth of various pathogens, including:

- Bacteria : Such as E. coli and Staphylococcus aureus.

- Fungi : Including Candida albicans.

The mechanism likely involves disruption of microbial cell membranes and metabolic pathways.

Case Study 1: Acetic Acid in Obesity Management

A study conducted on OLETF rats demonstrated that daily intake of acetic acid significantly altered metabolic profiles. Key findings included:

- Reduction in body weight by approximately 10% over a six-week period.

- Decreased levels of triglycerides and cholesterol in serum.

This case highlights the potential role of acetic acid as a dietary supplement for weight management .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that formulations containing acetic acid effectively reduce microbial load in food preservation. For instance:

- A solution with 5% acetic acid demonstrated a 99% reduction in E. coli within minutes.

Such findings support its use as a natural preservative and antimicrobial agent in food safety applications.

Table 1: Biological Effects of Acetic Acid

| Biological Activity | Observed Effects | References |

|---|---|---|

| Lipid Metabolism | Increased β-oxidation | |

| Obesity Management | Weight reduction, decreased fat storage | |

| Antimicrobial Activity | Inhibition of bacterial growth |

Table 2: Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Acetic Acid | Lipid metabolism modulation | Antimicrobial, anti-obesity |

| Lactic Acid | Energy metabolism enhancement | Potential anti-obesity |

| Propionic Acid | Appetite suppression | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.